molecular formula C16H20O3 B14214137 7-Formyloct-7-en-1-yl benzoate CAS No. 832688-88-7

7-Formyloct-7-en-1-yl benzoate

Cat. No.: B14214137
CAS No.: 832688-88-7
M. Wt: 260.33 g/mol
InChI Key: BFOZDDMFOOVNBO-UHFFFAOYSA-N
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Description

7-Formyloct-7-en-1-yl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a formyloctenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyloct-7-en-1-yl benzoate typically involves the esterification of 7-formyloct-7-en-1-ol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Formyloct-7-en-1-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

    Oxidation: 7-Carboxyoct-7-en-1-yl benzoate

    Reduction: 7-Hydroxyoct-7-en-1-yl benzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

Mechanism of Action

The mechanism of action of 7-Formyloct-7-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the benzoate ester can participate in ester hydrolysis and transesterification reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 7-Formyloct-7-en-1-yl benzoate is unique due to its formyloctenyl chain, which imparts distinct chemical and physical properties compared to other benzoate esters. This structural feature allows for specific interactions and applications that are not observed with other similar compounds.

Properties

CAS No.

832688-88-7

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

7-formyloct-7-enyl benzoate

InChI

InChI=1S/C16H20O3/c1-14(13-17)9-5-2-3-8-12-19-16(18)15-10-6-4-7-11-15/h4,6-7,10-11,13H,1-3,5,8-9,12H2

InChI Key

BFOZDDMFOOVNBO-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCCCCOC(=O)C1=CC=CC=C1)C=O

Origin of Product

United States

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